(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, a hydroxy group, a prop-2-en-1-yl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazinane ring or the fluorophenyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the diazinane ring could produce a more saturated derivative.
Scientific Research Applications
(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione include:
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
What sets This compound apart is its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-3-7-14-10-13(12-18(19(14)26)30-4-2)11-15-20(27)24-22(29)25(21(15)28)17-9-6-5-8-16(17)23/h3,5-6,8-12,26H,1,4,7H2,2H3,(H,24,27,29)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPICHMMPQAPK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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